molecular formula C9H14N2 B046280 N,N,N'-Trimethyl-1,4-benzenediamine CAS No. 5369-34-6

N,N,N'-Trimethyl-1,4-benzenediamine

Cat. No. B046280
CAS RN: 5369-34-6
M. Wt: 150.22 g/mol
InChI Key: AWXUBHMURFEJMY-UHFFFAOYSA-N
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Description

“N,N,N’-Trimethyl-1,4-benzenediamine” is also known as “1,4-Benzenediamine, N,N,N’,N’-tetramethyl-”, “p-Phenylenediamine, N,N,N’,N’-tetramethyl-”, “p-Bis(dimethylamino)benzene”, “N,N,N’,N’-Tetramethyl-p-phenylenediamine”, “N,N,N’,N’-Tetramethyl-1,4-phenylenediamine”, “Tetramethyl-p-phenylenediamine”, “TMPD”, “N,N,N’,N’-Tetramethyl-1,4-Benzenediamine”, “N,N,N’,N,-Tetramethyl-p-phenylenediamine”, “Benzene, 1,4-bis(dimethylamino)-”, “1,4-Bis(dimethylamino)benzene”, and "N,N,N’,N’-Tetramethyl-p-fenylendiamin" . Its molecular formula is C10H16N2 and its molecular weight is 164.2474 .


Molecular Structure Analysis

The molecular structure of “N,N,N’-Trimethyl-1,4-benzenediamine” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C10H16N2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 .


Physical And Chemical Properties Analysis

“N,N,N’-Trimethyl-1,4-benzenediamine” is a liquid with a refractive index of n20/D 1.419 (lit.) . It has a boiling point of 116-118 °C (lit.) and a density of 0.786 g/mL at 25 °C (lit.) .

Scientific Research Applications

Iodine Capture and Fluorescence Sensing

N,N,N’-Trimethyl-1,4-benzenediamine: derivatives have been utilized in the creation of triazine-based conjugated microporous polymers (TCMPs). These polymers exhibit high iodine capture capabilities and are effective for fluorescence sensing of o-nitrophenol . This application is significant in environmental monitoring and chemical sensing technologies.

Polymerization Reactions

N,N,N’-Trimethyl-1,4-benzenediamine: is involved in Friedel–Crafts polymerization reactions. This process is crucial for constructing various polymeric structures, which are essential in material science for developing new materials with unique properties .

Environmental Remediation

The compound’s derivatives have shown potential in environmental remediation. Their high surface area and porosity make them suitable for adsorbing pollutants and toxic substances from the environment, thus aiding in pollution control efforts .

Safety and Hazards

The safety information for “N,N,N’-Trimethyl-1,4-benzenediamine” includes the following hazard statements: H225 - Highly flammable liquid and vapor, H314 - Causes severe skin burns and eye damage . The precautionary statements include: P210 - Keep away from heat/sparks/open flames/hot surfaces. - No smoking, P233 - Keep container tightly closed, P240 - Ground/bond container and receiving equipment, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P303 + P361 + P353 - IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

1-N,4-N,4-N-trimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXUBHMURFEJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201944
Record name 1,4-Benzenediamine, N,N,N'-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N'-Trimethyl-1,4-benzenediamine

CAS RN

5369-34-6
Record name 1,4-Benzenediamine, N,N,N'-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N,N,N'-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50201944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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